molecular formula C11H12O2 B6320378 3-(4-Ethoxyphenyl)prop-2-yn-1-ol CAS No. 196599-71-0

3-(4-Ethoxyphenyl)prop-2-yn-1-ol

Cat. No.: B6320378
CAS No.: 196599-71-0
M. Wt: 176.21 g/mol
InChI Key: PMHDWRWRUYWRCT-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . It features a phenyl ring substituted with an ethoxy group (-OC2H5) at the para position, which is connected to a propargyl alcohol (prop-2-yn-1-ol) functional group. This structure classifies it as an aromatic alkyne derivative. While specific biological data for this compound is not fully established, its core structure serves as a valuable synthetic building block in organic chemistry. Compounds containing the propargyl alcohol moiety are frequently utilized in metal-catalyzed coupling reactions, such as the Sonogashira reaction, for constructing complex molecular architectures . Furthermore, the ethoxyphenyl subunit is a common pharmacophore found in various biologically active molecules. Researchers are exploring derivatives of this compound and its structural analogs for potential applications in medicinal chemistry. For instance, based on its relation to chalcones and other α,β-unsaturated systems, it may be of interest in the development of novel therapeutic agents . Related alkynyl precursors are also investigated for their utility in synthesizing heterocyclic compounds, including isoxazoles, pyrazoles, and quinolones, which are privileged structures in drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-ethoxyphenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8,12H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHDWRWRUYWRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol typically involves the reaction of 4-ethoxybenzaldehyde with propargyl alcohol. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethyl sulfoxide. The mixture is stirred at room temperature for a few hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts like palladium or copper can enhance the efficiency of the reaction, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Ethoxyphenyl)prop-2-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ethoxyphenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or intermediate in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-ethoxyphenyl)prop-2-yn-1-ol can be contextualized against analogous compounds, as summarized below:

Table 1: Structural and Functional Comparison of Propargyl Alcohol Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-OCH₂CH₃ C₁₁H₁₂O₂ ~176.21 Intermediate for annulations; higher lipophilicity vs. methoxy analogs
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-ol 4-OCH₃, 3-Ph C₁₆H₁₄O₂ 238.29 Pale yellow oil; used in HBF4-catalyzed reactions
3-(4-Fluorophenyl)prop-2-en-1-ol 4-F, double bond (C=C) C₉H₉FO 152.17 Antibacterial precursor; reduced reactivity vs. alkynes
3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol 3-CF₃ C₁₀H₇F₃O 200.16 Electron-withdrawing substituent; mesylate precursor for APIs
4-[1-(4-Methoxyphenyl)prop-2-yn-1-yl]phenol 4-OCH₃, 4-OH C₁₆H₁₄O₃ 254.28 Dark orange oil; phenol enhances acidity

Key Observations:

Ethoxy confers greater lipophilicity than methoxy, influencing solubility and bioavailability. Electron-withdrawing groups (e.g., -CF₃): Reduce electron density, directing reactions to meta/para positions. The -CF₃ group in 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol enhances stability in mesylate intermediates .

Bond Type (Alkyne vs. Alkene): Propargyl alcohols (alkynes) exhibit distinct reactivity, such as participation in Huisgen cycloadditions or Sonogashira couplings, unlike alkenes (e.g., (E)-3-(4-fluorophenyl)prop-2-en-1-ol), which undergo electrophilic additions .

Physical Properties :

  • Ethoxy and methoxy analogs generally exist as oils or low-melting solids, whereas halogenated derivatives (e.g., 3-(2-chloro-5-fluorophenyl)prop-2-yn-1-ol) may exhibit higher crystallinity .

Applications: Antimicrobial Activity: Styrylquinoline derivatives with ethoxyphenyl groups show promise in antibacterial studies . Pharmaceutical Intermediates: Propargyl alcohols are precursors to drugs like cinacalcet, highlighting their industrial relevance .

Research Findings and Implications

  • Synthetic Utility: The ethoxyphenyl propargyl alcohol scaffold is versatile in constructing complex heterocycles (e.g., quinolinones ) and natural product analogs.
  • Spectroscopic Differentiation : NMR and HRMS data for analogs (e.g., 3-(2-chloro-5-fluorophenyl)prop-2-yn-1-ol ) suggest that substituent electronegativity directly impacts chemical shifts, aiding structural elucidation.

Biological Activity

3-(4-Ethoxyphenyl)prop-2-yn-1-ol is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C11H12O2, features a propargyl alcohol structure with an ethoxyphenyl substituent. The compound's structure can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem highlights its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests a potential role in treating inflammatory diseases .

Cytotoxicity and Cancer Research

Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. In particular, it showed promising results against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, indicating its potential as an anticancer agent. The compound's mechanism appears to involve induction of apoptosis in tumor cells .

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. The compound may modulate signaling pathways associated with inflammation and cell proliferation, leading to its observed effects on microbial growth and cancer cell viability.

Case Studies and Research Findings

Study Findings Reference
BenchChem StudyDemonstrated antimicrobial activity against multiple strains
Cytotoxicity AssayInduced apoptosis in MCF-7 and HeLa cells
Anti-inflammatory ResearchInhibited pro-inflammatory cytokine production

Q & A

Q. What are the recommended methods for synthesizing 3-(4-Ethoxyphenyl)prop-2-yn-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis is commonly employed:

Sonogashira Coupling : React 4-ethoxyphenylacetylene with propargyl bromide under Pd/Cu catalysis in a mixture of THF and triethylamine.

Hydroxylation : Introduce the hydroxyl group via acid-catalyzed hydration or oxidative methods.
Optimization Tips :

  • Monitor reaction progress using TLC with ethyl acetate/hexane (3:7).
  • Purify via column chromatography (silica gel, gradient elution).
    Critical Parameters :
ParameterOptimal Range
Temperature60–80°C (Step 1)
Catalyst Loading5 mol% Pd(PPh₃)₄, 10 mol% CuI
SolventTHF/TEA (Step 1)
Reference: Adaptation of Claisen-Schmidt-like strategies .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify ethoxyphenyl (δ 6.8–7.2 ppm for aromatic protons) and propargyl alcohol (δ 4.2–4.5 ppm for -OH, δ 2.5–3.0 ppm for alkyne protons).
  • FT-IR : Confirm -C≡C- (2100–2260 cm⁻¹) and -OH (3200–3600 cm⁻¹).
  • HRMS : Verify molecular ion peak (C₁₁H₁₂O₂, calculated [M+H]⁺ = 177.0914).
    Data Interpretation : Compare with PubChem entries for analogous structures .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
  • Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters .
    Key Metrics :
MetricTypical Value
R-factor< 0.05
C-C bond precision±0.002 Å
Reference: Crystallographic protocols from Acta Crystallographica .

Q. What strategies address contradictions in reported biological activities of this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies (e.g., antimicrobial IC₅₀ values) using statistical tools like ANOVA.
  • Experimental Replication : Standardize assays (e.g., broth microdilution for antimicrobial testing) with controls.
    Case Study : Discrepancies in antifungal activity may arise from strain variability; use CLSI guidelines for consistency .

Q. How do hydrogen-bonding interactions influence the compound’s supramolecular assembly?

  • Methodological Answer :
  • Graph Set Analysis : Classify hydrogen bonds (e.g., D = donor, A = acceptor) using Etter’s formalism .
  • Computational Modeling : Employ DFT (B3LYP/6-311+G(d,p)) to predict interaction energies.
    Example : The propargyl -OH may form O-H···O bonds with ethoxy oxygen, stabilizing crystal packing .

Q. What in silico approaches predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and LD₅₀.
  • Molecular Docking : Target enzymes (e.g., CYP51 for antifungal activity) via AutoDock Vina.
    Validation : Cross-reference with experimental cytotoxicity data from MTT assays .

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